molecular formula C23H30N2O2S B289387 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289387
M. Wt: 398.6 g/mol
InChI Key: PASIFSDYHPUZOO-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.

    Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the propionylamino group: This can be done through amide bond formation using propionyl chloride and an amine.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzothiophenes

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.

Biology

    Biochemistry: May be used as a probe or inhibitor in biochemical studies.

Medicine

    Therapeutics: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.

Industry

    Chemical Industry: Used in the production of specialty chemicals and intermediates.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.

    Thiophene derivatives: Compounds with thiophene rings but lacking the benzene fusion.

    Carboxamide derivatives: Compounds with similar carboxamide functional groups but different core structures.

Uniqueness

The uniqueness of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

PASIFSDYHPUZOO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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